molecular formula C15H23N5O2 B2560510 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2320817-75-0

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2560510
CAS No.: 2320817-75-0
M. Wt: 305.382
InChI Key: WTWDLZMSVXLCLL-UHFFFAOYSA-N
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Description

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the piperidine ring is incorporated through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Examples include:

Uniqueness

What sets 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide apart is its unique combination of three different ring systems. This structural complexity can lead to unique chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-10-7-13(18(2)17-10)15(22)20-8-12(9-20)19-5-3-11(4-6-19)14(16)21/h7,11-12H,3-6,8-9H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDLZMSVXLCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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